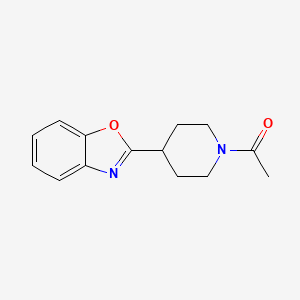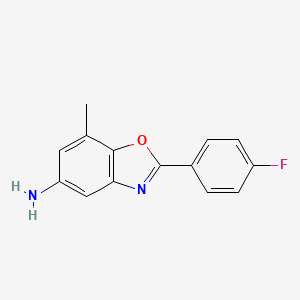
N-(4-马来酰亚胺丁酰氧基)磺基琥珀酰亚胺钠盐 (磺基-GMBS)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It contains both sulfo-N-hydroxysuccinimide (NHS) ester and maleimide reactive groups, which enable it to form stable amide bonds with primary amines and thioether bonds with sulfhydryl groups . This compound is widely used in bioconjugation and protein crosslinking applications due to its specificity and efficiency.
科学研究应用
N-(4-MALEIMIDOBUTYRYLOXY)SULFOSUCCINIMIDE SODIUM SALT has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Facilitates the study of protein-protein interactions by crosslinking proteins with specific functional groups.
Medicine: Employed in the development of drug delivery systems and diagnostic assays.
Industry: Utilized in the production of biosensors and other biotechnological devices.
作用机制
Target of Action
Sulfo-GMBS is a heterobifunctional crosslinking reagent . Its primary targets are amines and sulfhydryl groups of proteins . These functional groups are commonly found in various proteins, allowing Sulfo-GMBS to interact with a wide range of biological targets.
Mode of Action
Sulfo-GMBS contains activated esters and maleimide reactive groups . The activated ester end of Sulfo-GMBS reacts with the amine groups of proteins, while the maleimide end reacts with sulfhydryl groups . This allows Sulfo-GMBS to form a stable covalent bond between two different proteins, effectively linking them together.
Biochemical Pathways
The exact biochemical pathways affected by Sulfo-GMBS can vary depending on the specific proteins it crosslinks. It’s commonly used to prepare enzyme-labeled haptens . In this context, Sulfo-GMBS can affect the pathways in which these enzymes and haptens are involved, potentially altering their function or activity.
Pharmacokinetics
Furthermore, Sulfo-GMBS is water-soluble , which could potentially enhance its distribution in aqueous biological environments.
Result of Action
The result of Sulfo-GMBS’s action is the formation of a stable, covalent bond between two different proteins . This can alter the function, activity, or localization of these proteins, leading to various molecular and cellular effects. The exact effects would depend on the specific proteins being crosslinked.
Action Environment
The crosslinking reaction of Sulfo-GMBS requires a neutral pH and mild temperature . This is to maintain enzyme activity and antibody titers in the crosslinking reaction . Furthermore, Sulfo-GMBS is more stable than some other crosslinking reagents in a wider pH range . This suggests that the action, efficacy, and stability of Sulfo-GMBS can be influenced by environmental factors such as pH and temperature.
生化分析
Biochemical Properties
N-(4-Maleimidobutyryloxy)sulfosuccinimide sodium salt plays a crucial role in biochemical reactions by facilitating the cross-linking of proteins and other biomolecules. The compound contains two reactive groups: a sulfo-N-hydroxysuccinimide ester and a maleimide group. The sulfo-N-hydroxysuccinimide ester reacts with primary amines, typically found in lysine residues of proteins, forming stable amide bonds. The maleimide group reacts with thiol groups, commonly found in cysteine residues, forming stable thioether bonds .
Cellular Effects
N-(4-Maleimidobutyryloxy)sulfosuccinimide sodium salt influences various cellular processes by modifying proteins and other biomolecules. The compound’s ability to cross-link proteins can affect cell signaling pathways, gene expression, and cellular metabolism. For example, by linking signaling proteins, N-(4-Maleimidobutyryloxy)sulfosuccinimide sodium salt can modulate signal transduction pathways, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of N-(4-Maleimidobutyryloxy)sulfosuccinimide sodium salt involves its bifunctional reactivity. The sulfo-N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form stable thioether bonds. These reactions occur under mild conditions, preserving the integrity and activity of the target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Maleimidobutyryloxy)sulfosuccinimide sodium salt can vary over time. The compound is generally stable when stored at low temperatures (e.g., -20°C) and protected from moisture. Its reactivity can decrease over time if not stored properly .
Dosage Effects in Animal Models
The effects of N-(4-Maleimidobutyryloxy)sulfosuccinimide sodium salt in animal models can vary with different dosages. At low doses, the compound can effectively cross-link proteins without causing significant toxicity. At high doses, it may induce adverse effects, such as inflammation or immune responses .
Metabolic Pathways
N-(4-Maleimidobutyryloxy)sulfosuccinimide sodium salt is involved in metabolic pathways related to protein modification and degradation. The compound interacts with enzymes and cofactors that facilitate its cross-linking reactions. For example, it can be used to label enzymes with fluorescent tags, allowing for the study of enzyme kinetics and regulation .
Transport and Distribution
Within cells and tissues, N-(4-Maleimidobutyryloxy)sulfosuccinimide sodium salt is transported and distributed based on its interactions with transporters and binding proteins. The compound’s water solubility allows it to diffuse readily through aqueous environments, facilitating its uptake by cells .
Subcellular Localization
The subcellular localization of N-(4-Maleimidobutyryloxy)sulfosuccinimide sodium salt is determined by its targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell, such as the endoplasmic reticulum or mitochondria, based on its interactions with targeting proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-MALEIMIDOBUTYRYLOXY)SULFOSUCCINIMIDE SODIUM SALT involves the reaction of 4-maleimidobutyric acid with sulfo-N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent the decomposition of the reactive groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
N-(4-MALEIMIDOBUTYRYLOXY)SULFOSUCCINIMIDE SODIUM SALT primarily undergoes substitution reactions due to its reactive NHS ester and maleimide groups. These groups react with primary amines and sulfhydryl groups, respectively .
Common Reagents and Conditions
Primary Amines: React with the NHS ester group to form stable amide bonds.
Sulfhydryl Groups: React with the maleimide group to form thioether bonds.
Reaction Conditions: Typically carried out in aqueous buffers at neutral pH and room temperature to maintain the stability of the reactive groups.
Major Products
The major products of these reactions are crosslinked proteins or other biomolecules, where the amine and sulfhydryl groups are covalently linked through the Sulfo-GMBS molecule .
相似化合物的比较
Similar Compounds
GMBS (N-γ-maleimidobutyryl-oxysuccinimide ester): Similar to Sulfo-GMBS but lacks the sulfonate group, making it less water-soluble.
SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Another heterobifunctional crosslinker with a cyclohexane spacer arm, providing different spatial properties.
Sulfo-SMCC (sulfo-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Similar to SMCC but with a sulfonate group for increased water solubility.
Uniqueness
N-(4-MALEIMIDOBUTYRYLOXY)SULFOSUCCINIMIDE SODIUM SALT is unique due to its water solubility and dual reactivity, making it highly efficient for crosslinking applications in aqueous environments. Its ability to form stable covalent bonds with both amines and sulfhydryl groups sets it apart from other crosslinkers .
属性
CAS 编号 |
158018-86-1 |
|---|---|
分子式 |
C5H10N4 |
分子量 |
0 |
同义词 |
N-(4-MALEIMIDOBUTYRYLOXY)SULFOSUCCINIMIDE SODIUM SALT (SULFO-GMBS) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




